molecular formula C11H8Cl2N2 B1428095 5-(2,4-Dichlorophenyl)pyridin-2-amine CAS No. 1073114-78-9

5-(2,4-Dichlorophenyl)pyridin-2-amine

Cat. No. B1428095
M. Wt: 239.1 g/mol
InChI Key: ZNFTYJQTJXHFNC-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)pyridin-2-amine is a chemical compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of 5-(2,4-Dichlorophenyl)pyridin-2-amine is characterized by a pyrimidine ring linked to a benzene ring . The pyrimidine ring is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(2,4-Dichlorophenyl)pyridin-2-amine are not available, pyrimidines in general are known to undergo a variety of chemical reactions . For example, they can participate in nucleophilic aromatic substitution (SNAr) reactions, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Synthesis and Characterization

5-(2,4-Dichlorophenyl)pyridin-2-amine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its derivatives have been synthesized and characterized, demonstrating potential in diverse fields such as material science and pharmacology. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot four-component reaction highlights the compound's role in creating new classes of molecules under mild conditions (Shaabani et al., 2009). Moreover, the synthesis of thiadiazoles derivatives from 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine demonstrates its utility in generating Schiff bases, further emphasizing its versatility in synthetic chemistry (Ling, 2007).

Biological Activities

Research into the biological activities of derivatives of 5-(2,4-Dichlorophenyl)pyridin-2-amine reveals promising results in fields such as antimicrobial and anticancer studies. The synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds from derivatives highlights the compound's potential in drug discovery and development (Sroor, 2019). Additionally, the synthesis and biological evaluation of diphenyl 1-(pyridin-3-yl)ethylphosphonates derived from 5-(2,4-Dichlorophenyl)pyridin-2-amine show significant antimicrobial and anticancer activities, underscoring the compound's importance in medicinal chemistry (Abdel-megeed et al., 2012).

Catalysis and Coordination Chemistry

The compound also finds applications in catalysis and coordination chemistry. For instance, studies on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, utilizing derivatives of 5-(2,4-Dichlorophenyl)pyridin-2-amine, shed light on its utility in developing chemoselective synthesis processes (Ji et al., 2003).

Future Directions

While specific future directions for 5-(2,4-Dichlorophenyl)pyridin-2-amine are not available, there is ongoing research into the development of new drugs based on pyrimidine derivatives . This includes the exploration of structure-activity relationships and the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

5-(2,4-dichlorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-8-2-3-9(10(13)5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFTYJQTJXHFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734413
Record name 5-(2,4-Dichlorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenyl)pyridin-2-amine

CAS RN

1073114-78-9
Record name 5-(2,4-Dichlorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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